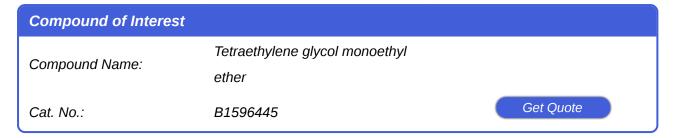


# Tetraethylene Glycol Monoethyl Ether: A Technical Overview of its Physical Properties and Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of **tetraethylene glycol monoethyl ether**. The information is compiled to support research, development, and application of this versatile solvent and chemical intermediate, with a particular focus on its emerging role in pharmaceutical sciences.

# **Core Physical and Chemical Properties**

**Tetraethylene glycol monoethyl ether**, also known as ethyltetraglycol, is a high-boiling, colorless liquid with a mild odor.[1] Its chemical structure, consisting of a tetraethylene glycol backbone with a terminal ethyl ether group, imparts a unique combination of hydrophilicity and hydrophobicity, making it an excellent solvent for a wide range of substances.[2]

## **Summary of Physical Properties**

The following tables summarize the key physical and chemical properties of **tetraethylene glycol monoethyl ether**.



Identifier	Value	Source	
IUPAC Name	2-[2-[2-(2- ethoxyethoxy)ethoxy]ethoxy]et hanol	[3]	
CAS Number	5650-20-4	[2]	
Molecular Formula	C10H22O5	[2]	
Molecular Weight	222.28 g/mol	[3]	
Appearance	Colorless, viscous liquid	[1][4]	

Physical Property	Value	Conditions	Source
Boiling Point	302.2 °C	at 760 mmHg	[2]
Melting Point	Not available	-	
Density	1.026 g/cm <sup>3</sup>	-	[2]
Viscosity	Viscous liquid (quantitative data not available)	-	[1][4]
Refractive Index	~1.438 (for Triethylene glycol monoethyl ether)	at 20 °C	[5]
Flash Point	> 110 °C	Closed cup	[6]
Solubility	Soluble in water and most organic solvents	-	[4]

# **Experimental Protocols for Property Determination**

The accurate determination of physical properties is crucial for the application of **tetraethylene glycol monoethyl ether** in various fields. Standard methodologies for measuring key parameters are outlined below.



## **Density Measurement**

The density of glycol ethers can be precisely determined using a vibrating-tube densimeter. This method is based on the principle that the natural frequency of a vibrating U-shaped tube is dependent on the mass of the fluid it contains.

#### Methodology:

- Calibration: The instrument is calibrated using two fluids of known density, typically dry air and deionized, degassed water, at the desired temperature and atmospheric pressure.
- Sample Introduction: The sample, **tetraethylene glycol monoethyl ether**, is injected into the clean, dry vibrating tube, ensuring no air bubbles are present.
- Temperature Equilibration: The sample is allowed to reach thermal equilibrium with the instrument's temperature-controlled environment.
- Frequency Measurement: The resonant frequency of the vibrating tube containing the sample is measured.
- Density Calculation: The density of the sample is calculated from the measured frequency and the calibration constants.

## **Viscosity Measurement**

The viscosity of glycol ethers can be determined using a capillary viscometer, such as an Ubbelohde viscometer. This method measures the time it takes for a fixed volume of liquid to flow through a capillary of a known diameter under a known pressure.

#### Methodology:

- Viscometer Selection: An appropriate Ubbelohde viscometer is selected based on the expected viscosity of the sample.
- Sample Loading: A precise volume of **tetraethylene glycol monoethyl ether** is introduced into the viscometer.



- Temperature Control: The viscometer is placed in a constant-temperature bath until the sample reaches the desired temperature.
- Flow Time Measurement: The liquid is drawn up into the timing bulb, and the time taken for the meniscus to pass between two marked points is accurately measured.
- Viscosity Calculation: The kinematic viscosity is calculated by multiplying the flow time by the
  viscometer's calibration constant. The dynamic viscosity can then be obtained by multiplying
  the kinematic viscosity by the density of the liquid at the same temperature.

# **Application in Drug Development: PROTACs**

**Tetraethylene glycol monoethyl ether** is increasingly utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][8]

The **tetraethylene glycol monoethyl ether** moiety serves as a flexible and hydrophilic linker, connecting the target-binding ligand to the E3 ligase-binding ligand. The length and composition of the linker are critical for the formation of a stable ternary complex and efficient protein degradation.

### **PROTAC Mechanism of Action**

The following diagram illustrates the general mechanism of action for a PROTAC molecule.

Caption: PROTAC Mechanism of Action.

# Safety and Handling

**Tetraethylene glycol monoethyl ether** is classified as causing serious eye irritation.[3] Appropriate personal protective equipment, including safety glasses and gloves, should be worn when handling this chemical. It is a combustible liquid and should be stored in a cool, dry, well-ventilated area away from ignition sources.[1] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).



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